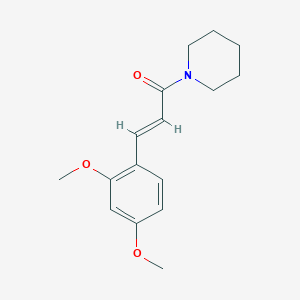
(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2,4-dimethoxybenzaldehyde and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions to yield the desired product efficiently.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the enhancement of caspase-3 activity, which is crucial for the apoptotic process. At concentrations as low as 1.0 μM, morphological changes indicative of apoptosis were observed .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Induced apoptosis |
| HepG2 | 10.0 | Enhanced caspase-3 activity |
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for these bacteria was found to be in the range of 0.39 to 6.25 μg/mL .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.39 - 6.25 | Bactericidal |
| Staphylococcus epidermidis | 0.39 - 6.25 | Bactericidal |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to varied biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways involved in cancer progression and microbial resistance. This potential has made it a subject of interest for further research into its structure-activity relationships (SAR) and optimization for enhanced efficacy .
Case Studies
A notable study evaluated the compound's effects on breast cancer cells, revealing that it not only inhibited cell proliferation but also triggered cell cycle arrest at specific phases. The findings suggest that the compound could be developed into a therapeutic agent targeting multiple pathways involved in tumorigenesis .
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZESHMDJTOEV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













